molecular formula C20H30O2 B585599 9-cis-13,14-Dihydro 13-methylretinoic Acid CAS No. 176019-01-5

9-cis-13,14-Dihydro 13-methylretinoic Acid

Cat. No.: B585599
CAS No.: 176019-01-5
M. Wt: 302.458
InChI Key: XTOYXKSKSDVOOD-ACUHIMHNSA-N
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Description

9-cis-13,14-Dihydro 13-methylretinoic Acid is an organic compound characterized by its complex structure, which includes multiple double bonds and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-13,14-Dihydro 13-methylretinoic Acid typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of double bonds. Common synthetic routes may include:

    Aldol Condensation: This reaction can be used to form the carbon-carbon bonds necessary for the nonadienoic acid chain.

    Wittig Reaction: This reaction is often employed to introduce double bonds into the molecule.

    Cyclization: The formation of the cyclohexene ring can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

9-cis-13,14-Dihydro 13-methylretinoic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, 9-cis-13,14-Dihydro 13-methylretinoic Acid can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its interactions with enzymes and receptors can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s structure may be modified to enhance its efficacy and reduce toxicity.

Industry

In industry, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-cis-13,14-Dihydro 13-methylretinoic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Retinoic Acid: Similar in structure, retinoic acid is known for its role in cell differentiation and growth.

    Beta-Carotene: A precursor to vitamin A, beta-carotene shares structural similarities with the compound.

    Lycopene: Another carotenoid, lycopene has a similar conjugated double-bond system.

Uniqueness

9-cis-13,14-Dihydro 13-methylretinoic Acid is unique due to its specific arrangement of double bonds and the presence of a cyclohexene ring. These features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOYXKSKSDVOOD-ACUHIMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(C)CC(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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